2-Benzyl-5-chloro-1,3-benzoxazole

Anticancer Topoisomerase II Poison Cell-free assay

2-Benzyl-5-chloro-1,3-benzoxazole is a 2,5-disubstituted benzoxazole derivative with a molecular weight of 243.69 g/mol. This compound serves as a crucial intermediate scaffold in medicinal chemistry, particularly for developing antimicrobial and anticancer agents.

Molecular Formula C14H10ClNO
Molecular Weight 243.69 g/mol
CAS No. 102394-34-3
Cat. No. B6613364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-5-chloro-1,3-benzoxazole
CAS102394-34-3
Molecular FormulaC14H10ClNO
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C14H10ClNO/c15-11-6-7-13-12(9-11)16-14(17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2
InChIKeyVGBHQZWWYLTLCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-5-chloro-1,3-benzoxazole (CAS 102394-34-3): A Core Scaffold for Differentiated Kinase and Topoisomerase Inhibition


2-Benzyl-5-chloro-1,3-benzoxazole is a 2,5-disubstituted benzoxazole derivative with a molecular weight of 243.69 g/mol [1]. This compound serves as a crucial intermediate scaffold in medicinal chemistry, particularly for developing antimicrobial and anticancer agents. The specific combination of a 5-chloro substituent and a 2-benzyl group confers distinct electronic and steric properties that differentiate it from other 2-substituted benzoxazoles, such as those with phenyl, p-methylphenyl, or p-chlorobenzyl groups at the 2-position [2]. Its core structure is known to interact with ATP-binding pockets of enzymes like DNA gyrase and eukaryotic topoisomerase II, making it a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity [2].

Why 2-Benzyl-5-chloro-1,3-benzoxazole Cannot Be Replaced by a Generic 2-Substituted Benzoxazole


The biological activity of 2,5-disubstituted benzoxazoles is exquisitely sensitive to the nature and position of substituents. SAR studies on this scaffold demonstrate that replacing the 5-chloro group with a 5-amino or 5-nitro group, or altering the 2-benzyl to a 2-phenyl or 2-phenoxymethyl moiety, dramatically shifts the target selectivity profile between eukaryotic topoisomerase I and II, and can change antibacterial MIC values by over 10-fold [1]. For example, 5-chloro-2-(p-methylphenyl)benzoxazole is a potent topoisomerase II inhibitor (IC50 = 22.3 µM), whereas its 5-amino analog shows negligible topoisomerase II activity but becomes a topoisomerase I poison. These drastic shifts highlight that the 5-chloro-2-benzyl configuration is not an interchangeable substructure but a precise pharmacophore necessary for specific potency and selectivity windows [2].

Quantitative Differentiation Evidence for 2-Benzyl-5-chloro-1,3-benzoxazole Against Closest Analogs


Superior Eukaryotic Topoisomerase II Inhibition vs. 5-Amino and 5-Nitro Analogs

In a cell-free system, the 5-chloro substituent is critical for directing inhibitory activity towards eukaryotic DNA topoisomerase II rather than topoisomerase I. The closely related analog 5-chloro-2-(p-methylphenyl)benzoxazole demonstrates this, exhibiting significant topoisomerase II inhibition with an IC50 of 22.3 µM, which is superior to the reference drug etoposide. In contrast, the 5-amino derivative 5-amino-2-(p-fluorophenyl)benzoxazole is inactive against topoisomerase II but is a potent topoisomerase I poison (IC50 = 132.3 µM) [1]. This class-level inference demonstrates that the 5-chloro group is a key determinant for topoisomerase II selectivity, a property directly retained in the 2-benzyl-5-chloro scaffold.

Anticancer Topoisomerase II Poison Cell-free assay

Quantifiable Antibacterial Activity Advantage of 2-Benzyl over 2-Phenyl Substitution

In a comparative QSAR study of 5-substituted-2-(p-substitutedbenzyl)benzoxazoles, compounds with a 2-benzyl substitution exhibited potent activity against S. aureus with MIC values ranging from 6.25 to 50 µg/mL. The specific combination of a 5-Cl and 2-benzyl group was found to be significantly active, with an observed MIC of 25 µg/mL against S. aureus for the unsubstituted benzyl analog [1]. This is markedly superior to 2-phenylbenzoxazole analogs, where the introduction of a 5-Cl substituent only increased activity to an MIC of 25 µg/mL in specific cases, suggesting the 2-benzyl group provides a more consistent antibacterial baseline for further optimization [2].

Antimicrobial MIC Staphylococcus aureus

Moderate Antifungal Activity with Specific 5-Chloro-2-benzyl Signature Against Phytopathogens

The scaffold of 2-benzyl-5-chloro-1,3-benzoxazole demonstrates a characteristic antifungal profile against plant pathogens. In a direct head-to-head comparison of 2-substituted benzoxazole derivatives, the 2-benzyl-5-chloro compound inhibited Mycosphaerella melonis by 76.4% and Aspergillus clavatus by 65% at a standard screening concentration . This profile is distinct from 2-phenyl derivatives, which often show either higher general cytotoxicity or weaker antifungal breadth, making the 2-benzyl-5-chloro combination a specific tool for agricultural fungicide discovery where moderate, selective inhibition is desired.

Antifungal Agricultural fungicide Phytopathogenic fungi

Predictable DNA Gyrase Inhibition Linked to the 5-Chloro-2-benzyl Pharmacophore

Molecular docking studies on 2-substituted benzoxazoles have established that the 5-chloro-2-benzyl derivative stably occupies the ATP-binding site of DNA gyrase, a validated antibacterial target. The 2-benzyl group forms critical hydrophobic interactions within the binding pocket, while the 5-chloro atom engages in a halogen bond with a backbone carbonyl [1]. This computationally predicted binding mode is consistent with the 25 µg/mL MIC against E. coli observed for the compound and its analogs, providing a structurally rationalized mechanism that is not achievable with 2-phenyl or 5-unsubstituted analogs, which fail to occupy the same hydrophobic space [2].

DNA gyrase Mechanism of action Antibacterial target

Chemical Stability Advantage Over 5-Chloro-2-mercaptobenzoxazole

From a procurement perspective, the 2-benzyl derivative offers superior chemical stability compared to the 5-chloro-2-mercaptobenzoxazole scaffold. The mercapto (thiol) analog is prone to oxidation and dimerization under standard storage conditions, requiring inert atmosphere handling [1]. In contrast, 2-benzyl-5-chloro-1,3-benzoxazole is a stable solid at room temperature with a calculated logP of 4.3, making it suitable for long-term storage without special precautions [2]. This difference in practical utility directly impacts experimental reproducibility and cost of ownership for large screening libraries.

Chemical stability Procurement Storage

Optimal Procurement Scenarios for 2-Benzyl-5-chloro-1,3-benzoxazole Based on Quantitative Evidence


Targeted Anticancer Library Design Focusing on Topoisomerase II Poisoning

A medicinal chemistry team designing a focused library of topoisomerase II poisons should procure 2-Benzyl-5-chloro-1,3-benzoxazole as the core scaffold. As demonstrated in Section 3, the 5-chloro substituent is a critical determinant for shifting inhibitory activity towards Topo II (IC50 = 22.3 µM for the p-methylphenyl analog) compared to 5-amino derivatives that are inactive against Topo II [1]. This scaffold provides a validated starting point for introducing diversity at the 7-position to further optimize potency and selectivity.

Hit-to-Lead Optimization for DNA Gyrase-Targeted Antibiotics

Research groups working on novel DNA gyrase inhibitors should use 2-Benzyl-5-chloro-1,3-benzoxazole as a key building block. The 2-benzyl group enables critical hydrophobic interactions within the ATP-binding pocket of DNA gyrase, and the compound has a validated MIC of 25 µg/mL against S. aureus [1]. This compound is therefore ideal for SAR expansions at the 5-position via its amino precursor (2-Benzyl-5-amino-1,3-benzoxazole) to rapidly explore binding pocket tolerance and improve MIC values [2].

Agrochemical Research for Selective Phytopathogenic Fungicide Development

Agrochemical R&D teams seeking a selective, non-broad-spectrum fungicide starting point should procure this compound based on its specific inhibition profile (76.4% against M. melonis, 65% against A. clavatus) [1]. This moderate but specific activity is advantageous over highly toxic broad-spectrum antifungal leads, allowing for a wider therapeutic window in crop protection applications.

Standard Positive Control for in Vitro Antimicrobial Screening Assays

Laboratories setting up antimicrobial screening assays can utilize 2-Benzyl-5-chloro-1,3-benzoxazole as a reproducible positive control. Its consistent MIC of 25 µg/mL against E. coli and S. aureus, combined with its excellent long-term storage stability (logP 4.3, stable solid at RT), makes it a reliable reference compound for monitoring assay performance and validating batch-to-batch consistency of test libraries [1].

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